
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, also known as MMPP, is a chemical compound that belongs to the pyrrole class of organic compounds. MMPP is a synthetic compound that has been extensively studied due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation and DNA synthesis. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been found to decrease the levels of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole in lab experiments is its low yield, which can make it difficult to produce large quantities for commercial use.
Orientations Futures
There are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. One direction is to explore its potential use in combination with other anticancer agents to enhance their effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole and to optimize its synthesis method for commercial use.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties, as well as potential use in the treatment of neurodegenerative disorders. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has several biochemical and physiological effects, and its low yield is a limitation for its commercial use. However, there are several future directions for the study of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole, including its use in combination with other anticancer agents and the optimization of its synthesis method.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with acetone to form 3-(3-methoxyphenyl)-2-butanone. The second step involves the reaction of 3-(3-methoxyphenyl)-2-butanone with propanal and ammonium acetate to form 1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole. The yield of this reaction is around 40-50%.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-15(2)17-9-11-18(12-10-17)21-13-8-16(3)22(21)19-6-5-7-20(14-19)23-4/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMAFFLIOUWAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416301 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

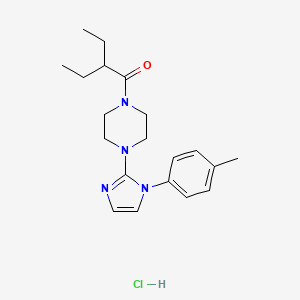
![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)

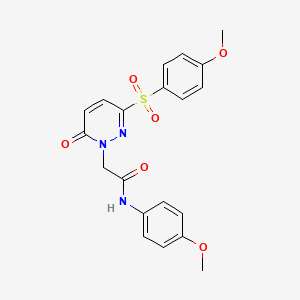
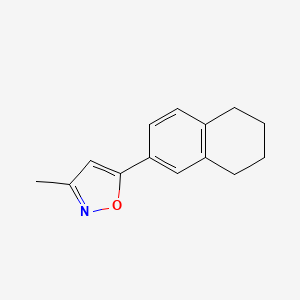
![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)
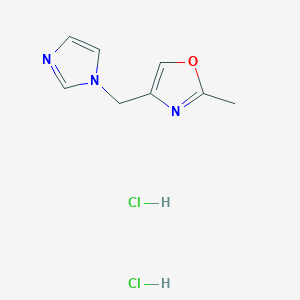
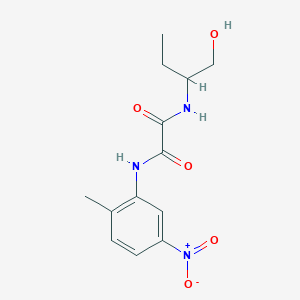

![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)